![molecular formula C5H3ClN2O4S B1373173 6-Nitropyridine-3-sulfonyl chloride CAS No. 1250886-68-0](/img/structure/B1373173.png)
6-Nitropyridine-3-sulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of pyridine-3-sulfonyl chloride involves taking 3-aminopyridine as a starting material . Diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides is used to synthesize the corresponding pyridine-3-sulfonyl chlorides .
Molecular Structure Analysis
The molecular structure of 6-Nitropyridine-3-sulfonyl chloride can be determined using a diffractometer specifically designed for 3D ED/microED .
Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
Scientific Research Applications
Formation and Reactivity of Aminals
6-Nitropyridine-3-sulfonyl chloride is involved in the formation of aminals via Pummerer rearrangement. Studies have shown that when 2-amino-3-nitropyridine reacts with acid chlorides in the presence of a tertiary base, it unexpectedly yields aminals. This is attributed to the base attacking the N-methylenethiomethyl intermediates, leading to the expulsion of methyl mercaptan and formation of unusual aminals. This process demonstrates a potential pathway for synthesizing complex organic compounds (Rakhit, Georges, & Bagli, 1979).
Synthesis of Acridine Bis-Sulfonamides
6-Nitropyridine-3-sulfonyl chloride is utilized in the synthesis of acridine bis-sulfonamides. These compounds, synthesized through multi-component reaction systems, have shown inhibitory activity against human carbonic anhydrase isoforms. This indicates the potential of these compounds for medicinal applications, particularly in targeting specific isoforms relevant to human health (Esirden et al., 2015).
Novel Reactions with Sulfonyl Chlorides
Research indicates that 6-Nitropyridine-3-sulfonyl chloride can undergo unique reactions, such as oxidative reaction with tertiary amines. This demonstrates its role in promoting aerobic oxidation of amines and electrophilically trapping the resulting enamine. Such reactions showcase the compound's versatility in organic synthesis and potential applications in developing new synthetic methods (Wei et al., 2016).
Synthesis and Complexation with Metal Ions
6-Nitropyridine-3-sulfonyl chloride is used in the synthesis and complexation with metal ions like Nickel (II) and Iron (II). The compound's sulfonamide derivatives act as a neutral ligand towards these metal ions, suggesting its utility in creating metal complexes with specific properties. Such complexes have potential applications in various fields, including pharmaceuticals and catalysis (Orie, Duru, & Ngochindo, 2021).
Safety And Hazards
properties
IUPAC Name |
6-nitropyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O4S/c6-13(11,12)4-1-2-5(7-3-4)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVWJORISZTRPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitropyridine-3-sulfonyl chloride | |
CAS RN |
1250886-68-0 | |
Record name | 6-nitropyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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